5-Cyclopropylpyrazin-2-ol
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Overview
Description
5-Cyclopropylpyrazin-2-ol is a heterocyclic compound with the molecular formula C7H8N2O. It features a pyrazine ring substituted with a cyclopropyl group at the 5-position and a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid, followed by cyclization and subsequent hydroxylation to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyrazin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide
Major Products Formed
Oxidation: Formation of 5-cyclopropylpyrazin-2-one.
Reduction: Formation of 5-cyclopropylpyrazine.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
5-Cyclopropylpyrazin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyrazin-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the 2-position can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylpyrazine: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
2-Hydroxypyrazine: Lacks the cyclopropyl group, affecting its steric properties and interactions.
Cyclopropylpyrazole: Contains a pyrazole ring instead of a pyrazine ring, leading to different chemical behavior
Uniqueness
5-Cyclopropylpyrazin-2-ol is unique due to the combination of the cyclopropyl group and the hydroxyl group on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Cyclopropylpyrazin-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazine ring with a cyclopropyl group and a hydroxyl group. This unique structure contributes to its interaction with various biological targets, making it a candidate for further research in pharmacology.
Research indicates that this compound exhibits several mechanisms of action, primarily through its influence on enzyme activity and cellular signaling pathways. Notably, its role as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) has been explored. DYRK1A, in particular, is implicated in numerous cellular processes, including cell cycle regulation and neurodegenerative diseases.
Inhibition of DYRK1A
A study highlighted the compound's ability to inhibit DYRK1A, which is linked to the phosphorylation of tau proteins—important markers in Alzheimer's disease. In vitro experiments demonstrated that this compound could effectively reduce tau phosphorylation levels in neuronal cell lines, suggesting a neuroprotective effect .
Biological Activity Evaluation
The biological activities of this compound have been assessed through various assays, including:
- Antiproliferative Activity : The compound has shown promising results against several cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity against specific strains, although more comprehensive testing is required to establish efficacy against a broader range of pathogens.
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Models
In a controlled study involving transgenic mice expressing elevated levels of DYRK1A, treatment with this compound resulted in decreased tau phosphorylation and improved cognitive function as measured by behavioral tests. This suggests that the compound may have therapeutic potential in treating Alzheimer's disease .
Case Study 2: Anticancer Activity
In vitro studies utilizing various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound was particularly effective against breast cancer cells, where it induced apoptosis and inhibited migration .
Data Summary
The following table summarizes the biological activities and effects observed for this compound:
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-4-8-6(3-9-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCSKFIBCLYDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CNC(=O)C=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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